Foxy-5

説明

Foxy-5は、Wntファミリーの非典型的なメンバーであるWNT5Aタンパク質を模倣する合成ペプチドです。 これは、癌細胞の移動性を低下させることで癌転移を予防するための治療薬として主に開発されています 。 This compoundは、特にWNT5A発現の低い癌において、前臨床試験および臨床試験で有望な結果を示しています .

科学的研究の応用

Foxy-5 has a wide range of scientific research applications, including:

Chemistry: This compound is used as a model compound to study peptide synthesis and modification techniques.

Biology: It is used to investigate the role of WNT5A signaling in cell migration and invasion.

Medicine: This compound is being developed as a therapeutic agent to prevent cancer metastasis in breast, colon, and prostate cancers

作用機序

Foxy-5は、WNT5Aタンパク質を模倣し、WNT5Aシグナル伝達経路を活性化することでその効果を発揮します 。 細胞表面のフリzzled受容体に結合し、β-カテニン活性化に影響を与えることなく、細胞質内の遊離カルシウムシグナル伝達を誘発します 。 これは、癌細胞の移動と浸潤の阻害につながります .

類似化合物の比較

This compoundは、WNT5Aを模倣し、WNT5A発現の低い癌細胞を選択的に標的とする能力がユニークです 。類似の化合物には以下が含まれます。

Box-5: WNT5Aシグナル伝達を阻害するthis compoundの修飾アナログ.

WNT5A由来ペプチド: 同様の抗転移特性を持つWNT5Aから誘導された他のペプチド.

This compoundは、その特定の作用機序と癌転移を予防するための初の治療薬としての可能性により際立っています .

生化学分析

Biochemical Properties

Foxy-5 mimics the effects of WNT5A, a protein that plays crucial roles in various physiological phenomena . It interacts with WNT5A low-expressing cancer cells, significantly decreasing their ability to migrate and invade . This interaction is believed to be due to this compound’s ability to restore WNT5A signaling and functional responses in these cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In WNT5A-low human breast cancer cells, this compound increases adhesion and inhibits migration . It also significantly reduced liver and lung metastases in a murine ERα negative breast cancer model . Furthermore, this compound upregulated ERα in this in vivo model .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with WNT5A low-expressing cancer cells. This compound mimics the effects of WNT5A, impairing the migration of these cells and thereby acting anti-metastatic . It is believed to restore WNT5A signaling and functional responses in WNT5A-low expressing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have consistent effects over time. Despite its significant effects on cell migration and invasion, this compound does not significantly affect the growth of primary tumors or the weight gain of animals in pre-clinical toxicology models .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated a very strong anti-metastatic effect . It significantly reduced the initial metastatic dissemination of tumor cells to both the regional and distal lymph nodes (by 90% and 75%, respectively) in animals injected with DU145 cells .

Metabolic Pathways

It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .

Transport and Distribution

It is known that this compound is a first-in-class drug candidate that selectively targets the formation and prevention of cancer metastases .

Subcellular Localization

It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .

準備方法

Foxy-5は、標準的な固相ペプチド合成技術を用いて合成されます。 ペプチドは、固体担体に段階的にアセンブルされ、各アミノ酸が順次添加されます 。 最終生成物は、その後、固体担体から切断され、高速液体クロマトグラフィーによって精製されます 。 This compoundの工業生産方法には、固相ペプチド合成プロセスをスケールアップし、高収率と高純度を確保するために精製工程を最適化することが含まれます .

化学反応の分析

Foxy-5は、以下を含むさまざまな化学反応を起こします。

酸化: This compoundは、特定の条件下で酸化され、システイン残基間にジスルフィド結合を形成することができます.

還元: 還元反応は、これらのジスルフィド結合を切断し、ペプチドを還元された形態に戻すことができます.

置換: This compoundは、特定のアミノ酸が他の残基に置換され、その特性が変更される置換反応を起こすことができます.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤とジチオスレイトールなどの還元剤が含まれます 。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Foxy-5 is unique in its ability to mimic WNT5A and selectively target cancer cells with low WNT5A expression . Similar compounds include:

Box-5: A modified analogue of this compound that inhibits WNT5A signaling.

WNT5A-derived peptides: Other peptides derived from WNT5A that have similar anti-metastatic properties.

This compound stands out due to its specific mechanism of action and its potential as a first-in-class therapy to prevent cancer metastasis .

特性

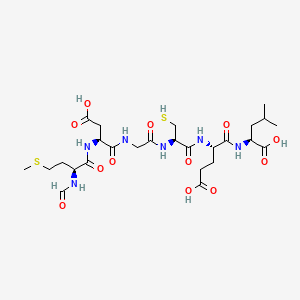

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPJYYCTSHDJI-ATIWLJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881188-51-8 | |

| Record name | FOXY-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foxy-5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOXY-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。